![molecular formula C22H22N6O2 B2487651 benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049424-11-4](/img/structure/B2487651.png)
benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Benzofurans, fused pyrazole systems, and thiazole moieties are important pharmacophores and intermediates for making drugs . They are often used in the synthesis of novel compounds with potential anticancer activity .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a fusion of benzofuran, pyrazole, and thiazole rings . These structures can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve aromatic nucleophilic substitution and cycloconsensation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents on the benzofuran, pyrazole, and thiazole rings .Scientific Research Applications
- Antitumor and Cytotoxic Activity :
- Researchers have synthesized related compounds with antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
Chemical Structure and Properties
Biological Activities
Mechanism of Action
Benzofurans
Benzofurans are a class of organic compounds that contain a benzene ring fused to a furan ring. They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Tetrazoles
Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. They are known to have diverse biological activities and are used in drug design due to their bioisosteric properties .
Safety and Hazards
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-16-6-8-18(9-7-16)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-17-4-2-3-5-19(17)30-20/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYUMDCGGCYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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